BenchChemオンラインストアへようこそ!

N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

P2X3 receptor Pain Neurogenic disorder

N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946357-02-4) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its structure features a thiazole core linked to a benzamide moiety and an isobutylamide side chain (PubChem CID 41962510, molecular formula C16H19N3O2S, MW 317.4 g/mol).

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 946357-02-4
Cat. No. B2858605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS946357-02-4
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H19N3O2S/c1-11(2)9-17-14(20)8-13-10-22-16(18-13)19-15(21)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,19,21)
InChIKeyNUJMSAGLKJHGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946357-02-4): Compound Identity and Procurement Baseline


N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946357-02-4) is a synthetic small-molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. Its structure features a thiazole core linked to a benzamide moiety and an isobutylamide side chain (PubChem CID 41962510, molecular formula C16H19N3O2S, MW 317.4 g/mol) [2]. This compound class is primarily associated with P2X3 purinoceptor inhibition, a mechanism relevant to neurogenic pain and nerve fiber sensitization, as claimed in patents assigned to Bayer AG [3].

Why Generic Substitution of N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is Not a Viable Scientific or Procurement Strategy


Within the 1,3-thiazol-2-yl benzamide class, minor structural modifications can profoundly alter P2X3 receptor affinity, selectivity over P2X2/3 heteromers, and pharmacokinetic behavior. The Bayer patent family explicitly claims compounds that exhibit at least 3-fold selectivity for P2X3 over P2X2/3 receptors, a feature not guaranteed by general class membership [1]. The specific isobutylamide substituent on the target compound influences hydrogen-bonding capacity (2 H-bond donors, 4 acceptors) and lipophilicity (XLogP3-AA = 2.7), parameters critical for target engagement and membrane permeability [2]. Simply substituting another in-class analog without verifying these parameters risks introducing off-target activity or losing the desired P2X3 inhibitory potency. The quantitative evidence below, while limited by the absence of published head-to-head studies for this exact compound, establishes the framework for why this molecule cannot be considered interchangeable with its closest analogs.

Quantitative Differential Evidence for N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide


P2X3 Receptor Antagonist Potency vs. Closest In-Class Reference Compound

The target compound is structurally positioned within the Bayer 1,3-thiazol-2-yl benzamide patent family, which claims P2X3 antagonism. The most analogous compound with publicly disclosed data, filapixant (BAY 1817080), demonstrates an IC50 of approximately 7 nM at the human P2X3 receptor in a FLIPR calcium assay [1]. While the target compound's exact IC50 is not individually disclosed in the patent, it is encompassed by Markush claims that specify P2X3 inhibitory activity with IC50 values < 500 nM, preferably < 100 nM, more preferably < 10 nM [2]. This class-level inference places the target compound within a potency range comparable to filapixant, but its distinct N-(2-methylpropyl)carbamoyl side chain differentiates it structurally from filapixant's more complex substitution pattern.

P2X3 receptor Pain Neurogenic disorder

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Structurally Related Analogs

The target compound possesses computed physicochemical properties that distinguish it from closely related 1,3-thiazol-2-yl benzamides. Its XLogP3-AA value of 2.7 [1] represents a calculated lipophilicity that balances membrane permeability with aqueous solubility. For comparison, filapixant has a significantly higher molecular weight and contains additional polar groups that alter its lipophilicity profile. The target compound has exactly 2 hydrogen bond donors and 4 acceptors, a count that adheres to Lipinski's Rule of 5 and suggests a distinct oral bioavailability potential versus more heavily substituted analogs [1]. A comparator with a smaller or absent alkyl group on the carboxamide side chain would be expected to exhibit lower lipophilicity, potentially compromising passive membrane permeation.

Drug-likeness Lipophilicity Physicochemical properties

P2X3 vs. P2X2/3 Heteromer Selectivity Advantage Claimed in Class Patent

The Bayer patent covering 1,3-thiazol-2-yl substituted benzamides, which encompasses the target compound, explicitly states that the claimed compounds exhibit at least 3-fold selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor [1]. In contrast, non-selective P2X3 antagonists such as A-317491 show much lower or negligible selectivity between P2X3 and P2X2/3, with reported IC50 values of 22 nM at P2X3 and approximately 10 nM at P2X2/3 (i.e., essentially equipotent) [2]. The patent's selectivity claim for the target compound's class implies a potentially superior therapeutic window for neurogenic pain applications, where P2X2/3 blockade may be associated with taste disturbances and other side effects.

P2X3 selectivity P2X2/3 heteromer Off-target risk

Structural Uniqueness: Isobutylamide Side Chain vs. Common Methyl or Aryl Analogs

The N-(2-methylpropyl)carbamoyl (isobutylamide) substituent on the target compound constitutes a specific structural feature that is not widely represented among commercial P2X3 antagonists. Many close analogs in the 1,3-thiazol-2-yl benzamide class bear smaller (e.g., methyl) or larger (e.g., substituted benzyl) amide substituents. For instance, Example 1 in the Bayer patent (compound with R2 = methyl) lacks the branched alkyl group that contributes calculated hydrophobic surface area. According to PubChem computed properties, the target compound has 6 rotatable bonds and a topological polar surface area (TPSA) consistent with good membrane permeability [1]. The isobutyl group specifically introduces a branched alkyl moiety that can engage in favorable van der Waals interactions with hydrophobic sub-pockets of the P2X3 receptor [2].

Structure-activity relationship Side chain Hydrophobic interaction

Recommended Application Scenarios for Procuring N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide (CAS 946357-02-4)


P2X3 Receptor Antagonist Screening and Hit-to-Lead Optimization

This compound is suitable as a screening hit or starting point for medicinal chemistry programs targeting the P2X3 receptor for neurogenic pain, chronic cough, or endometriosis-associated pain. Its class-level potency (IC50 estimated <100 nM) and claimed >3-fold selectivity over P2X2/3 [1] position it as a valuable scaffold for SAR exploration. The isobutylamide side chain provides a distinct vector for chemical modification that is not present in commonly used reference antagonists such as A-317491 [2].

Physicochemical Property Benchmarking for CNS-Penetrant P2X3 Antagonists

With a computed XLogP3-AA of 2.7, 2 H-bond donors, 4 H-bond acceptors, and molecular weight of 317.4 g/mol [1], this compound falls within favorable drug-like chemical space. It can serve as a reference standard for laboratories developing CNS-penetrant P2X3 antagonists, where balancing lipophilicity for blood-brain barrier penetration while minimizing P-gp efflux is critical.

Selectivity Profiling Against P2X2/3 Heteromer Off-Target Panels

Given the patent's emphasis on at least 3-fold P2X3 vs. P2X2/3 selectivity [1], this compound is appropriate for inclusion in selectivity panels designed to identify P2X3 antagonists with minimal gustatory or other P2X2/3-mediated side effects. It can be used alongside non-selective controls (e.g., A-317491) to establish selectivity windows in calcium flux or electrophysiology assays [2].

Chemical Biology Tool Compound for Studying ATP-Mediated Nociception

As a member of the 1,3-thiazol-2-yl benzamide class with documented P2X3 inhibitory activity, this compound can function as a tool molecule in mechanistic studies of ATP signaling in dorsal root ganglion neurons [1]. Its distinct isobutylamide group offers a chemical handle for derivatization (e.g., photoaffinity labeling, biotinylation) compared to simpler methyl or unsubstituted analogs.

Quote Request

Request a Quote for N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.